molecular formula C8H2Cl4O4 B1668883 Chlorthal CAS No. 2136-79-0

Chlorthal

Cat. No.: B1668883
CAS No.: 2136-79-0
M. Wt: 303.9 g/mol
InChI Key: KZCBXHSWMMIEQU-UHFFFAOYSA-N
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Description

Chlorthal, also known as tetrachloroterephthalic acid, is a chemical compound with the molecular formula C₈H₂Cl₄O₄. It is primarily used as a herbicide to control annual grasses and broadleaf weeds in various crops. This compound is known for its selective action, meaning it targets specific types of plants without harming others .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorthal is synthesized through the chlorination of terephthalic acidThe reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of terephthalic acid using chlorine gas. The reaction is carried out in a chlorination reactor, where the temperature is maintained between 100-150°C. The product is then purified through crystallization and filtration processes to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.

    Reduction: It can also be reduced under specific conditions to yield different reduced forms.

    Substitution: this compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chlorthal has a wide range of applications in scientific research:

Mechanism of Action

Chlorthal exerts its herbicidal effects by inhibiting seed germination and early seedling growth. It disrupts the microtubule assembly in plant cells, preventing cell division and elongation. This leads to the death of the targeted weeds while leaving the desired crops unaffected. The molecular targets of this compound include tubulin proteins, which are essential for microtubule formation .

Comparison with Similar Compounds

    Endothall: Another herbicide used for aquatic weed control.

    Chloramben: A selective herbicide used in various crops.

    Dichlobenil: Used for controlling weeds in non-crop areas.

Comparison: Chlorthal is unique due to its selective action and low toxicity to non-target organisms. Unlike endothall, which is used in aquatic environments, this compound is primarily used in terrestrial agriculture. Compared to chloramben and dichlobenil, this compound has a broader spectrum of activity and is more effective against a wide range of weeds .

Properties

IUPAC Name

2,3,5,6-tetrachloroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCBXHSWMMIEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3039400
Record name Chlorthal
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Molecular Weight

303.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorthal
Source Human Metabolome Database (HMDB)
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CAS No.

2136-79-0
Record name Chlorthal
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Record name Chlorthal [ISO]
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Record name Chlorthal
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Record name Chlorthal
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Record name Tetrachloroterephthalic Acid
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Record name CHLORTHAL
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Record name Chlorthal
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Melting Point

343 - 345 °C
Record name Chlorthal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In Examples 1 to 3, the hydrolysis of 2,3,5, 6-tetrachloro-1,4-benzenedicarboxamide occurred in sulfuric acid containing fuming sulfuric acid even in the absence of 2 mol, stoichiometric amount, of water added from outside per mol of 2,3,5,6-tetrachloro-1, 4-benzenedicarboxamide, and the reaction proceeded at 180° C. or lower temperatures, thereby forming desired 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid.
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Synthesis routes and methods II

Procedure details

6.04 g (0.02 mol) of 2,3,5,6-tetrachloro-1, 4-benzenedicarboxamide and 17.65 g of sulfuric acid, consisting of 12.43 g of 96.3% sulfuric acid (containing 0.0256 mol of water) and 5.22 g of 26% fuming sulfuric acid (containing 0.017 mol of SO3), were charged into a reactor, and a hydrolysis of 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide was performed at 180° C. for 6 hr under atmospheric pressure. The amount of water which was present prior to the reaction was 0.0086 mol because the SO3 in fuming sulfuric acid and the water in sulfuric acid were converted to sulfuric acid according to the formula (IV). After the completion of the reaction, precipitated crystals were collected by filtration, washed with water, and dried. As a result, 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid was obtained.
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Synthesis routes and methods III

Procedure details

In the hydrolysis of 2,3,5,6-tetrachloro-1, 4-benzenedicarboxamide, as is apparent from Examples 4 and 5, the maximum reduction of the amount of water in sulfuric acid resulted in efficiently forming desired 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid by heating 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide at 180 or 130° C. for 7 or 27 hr.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chlorthal
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